4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
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Overview
Description
4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a complex organic compound with a unique structure that combines a benzyl group, a trimethylated purine-imidazole core, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, making it valuable in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl-substituted purine derivatives and trimethylated imidazole compounds. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns.
Uniqueness
What sets 4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide apart is its unique combination of a benzyl group, a trimethylated purine-imidazole core, and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-15(2)30-19-21(26-23(30)29(14)18-11-9-17(10-12-18)20(25)31)27(3)24(33)28(22(19)32)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHJDCHQROLGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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